
1,4-Diaminobutanedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diaminobutanedihydrochloride, also known as putrescine dihydrochloride, is an organic compound with the chemical formula C₄H₁₄Cl₂N₂. It is a white crystalline solid with a high solubility in water and a relatively high melting point. This compound is commonly used as a reagent in chemical reactions, particularly in polymer chemistry and organic compound synthesis .
Vorbereitungsmethoden
1,4-Diaminobutanedihydrochloride can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid. The reaction conditions typically involve dissolving 1,4-diaminobutane in water and then adding hydrochloric acid to the solution. The resulting product is then crystallized to obtain pure this compound .
In industrial production, the compound is often prepared from succinonitrile. The process involves the hydrogenation of succinonitrile to produce 1,4-diaminobutane, which is then treated with hydrochloric acid to form this compound .
Analyse Chemischer Reaktionen
1,4-Diaminobutanedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,4-Diaminobutanedihydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of specialized cell culture media for stem cell cultivation.
Medicine: It is used in the synthesis of pharmaceutical drugs and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,4-diaminobutanedihydrochloride involves its basic properties due to the presence of amino groups. It can act as a weak base, forming salts with strong acids. This property is often exploited in biochemical and medicinal applications. The compound can bind to specific molecular targets and pathways, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1,4-Diaminobutanedihydrochloride is similar to other diamines such as 1,3-diaminopropane dihydrochloride and cadaverine. it is unique due to its specific chemical structure and properties, which make it particularly useful in polymer chemistry and cell culture applications .
1,3-Diaminopropane dihydrochloride: Similar in structure but with one less carbon atom.
Cadaverine: Another diamine with a similar structure but different applications.
Eigenschaften
Molekularformel |
C4H14Cl2N2 |
|---|---|
Molekulargewicht |
161.07 g/mol |
IUPAC-Name |
butane-1,4-diamine;hydron;dichloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H |
InChI-Schlüssel |
XXWCODXIQWIHQN-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].[H+].C(CCN)CN.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
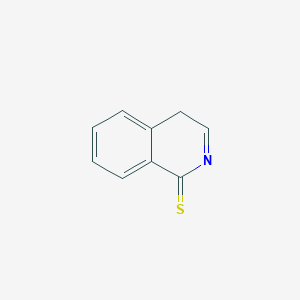

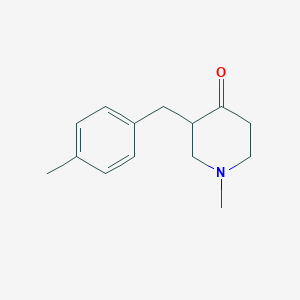
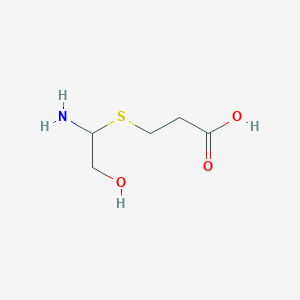
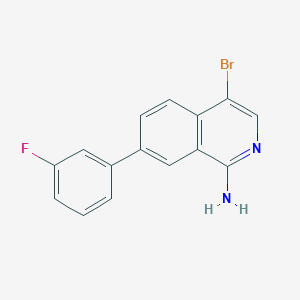
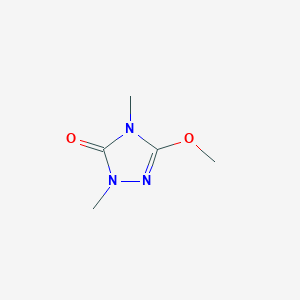

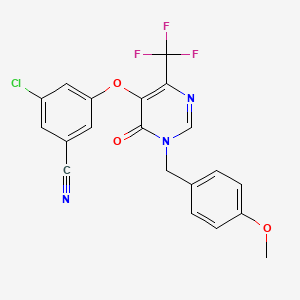

![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
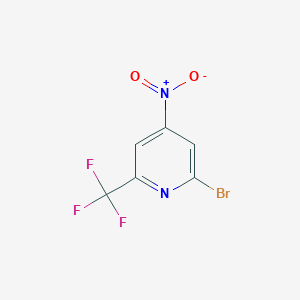
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)
